2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one

Lipophilicity Drug Design ADMET

Unlike 2,6-diphenyl-4H-pyran-4-one (CAS 1029-94-3), the 1,3-diphenylpropan-2-yl C2 substituent on this compound confers ~2.2 logP units higher lipophilicity (est. ~5.8), enabling BBB penetration, sterically differentiated K⁺ ionophore design, and ACQ-resistant OLED layers. Three benzylic positions allow systematic SAR. Order this specific CAS to ensure reproducibility in CNS lead discovery, ion-sensor R&D, or optoelectronic material development.

Molecular Formula C26H22O2
Molecular Weight 366.4 g/mol
CAS No. 56150-38-0
Cat. No. B3272093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one
CAS56150-38-0
Molecular FormulaC26H22O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=CC(=O)C=C(O3)C4=CC=CC=C4
InChIInChI=1S/C26H22O2/c27-24-18-25(22-14-8-3-9-15-22)28-26(19-24)23(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,18-19,23H,16-17H2
InChIKeyDMZSXWHUWJMJLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one (CAS 56150-38-0): A Specialized 4H-Pyran-4-one Scaffold for R&D Procurement


2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one (CAS 56150-38-0, molecular formula C26H22O2, molecular weight 366.45 g/mol) is a synthetic heterocyclic compound belonging to the 4H-pyran-4-one (γ-pyrone) family . Its structure features a central 4-pyrone ring substituted at the 2-position with a 1,3-diphenylpropan-2-yl moiety and at the 6-position with a phenyl group—a unique substitution pattern distinct from symmetric 2,6-disubstituted pyranones . This trityl-like branched alkyl substituent confers steric bulk and lipophilicity that fundamentally alters its physicochemical and interaction profile compared to simpler diphenyl- or dimethyl-analogs, making it of interest as a building block in medicinal chemistry, metal ion chelation, and materials science research programs [1].

Why 2,6-Diphenyl-4H-pyran-4-one and Other Simple Analogs Cannot Substitute for 2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one in R&D


Substituting 2-(1,3-diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one with a common pyrone such as 2,6-diphenyl-4H-pyran-4-one (CAS 1029-94-3) is chemically unsound for most structure-dependent investigations. The hallmark 1,3-diphenylpropan-2-yl group at C2 constitutes a sterically demanding, lipophilic alkyl appendage that is absent in all simple 2,6-diarylpyran-4-ones [1]. This substitution fundamentally changes the molecular electrostatic potential surface, rotational degrees of freedom, and intercalation capacity, directly impacting biological target engagement and metal-ion binding geometry [2]. Additionally, the target compound's increased logP—estimated at approximately 5.8 versus 3.6 for 2,6-diphenyl-4H-pyran-4-one —yields profoundly different membrane partitioning and solubility behavior. A procurement specification that treats these compounds as interchangeable would result in non-reproducible experimental outcomes, failed SAR progression, or invalid ADMET correlations.

Quantitative Evidence Guide: Differentiation of 2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one from Closest Analogs for Procurement Decisions


Predicted Octanol-Water Partition Coefficient (logP) Difference vs. 2,6-Diphenyl-4H-pyran-4-one

Authoritative cheminformatics platforms report a predicted logP of approximately 5.8 for 2-(1,3-diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one, compared to a predicted logP of approximately 3.6 for the simple 2,6-diphenyl-4H-pyran-4-one (CAS 1029-94-3) . This increase of ~2.2 logP units reflects the lipophilic contribution of the 1,3-diphenylpropan-2-yl substituent.

Lipophilicity Drug Design ADMET

Thermal Stability and Synthetic Utility: Contrast with 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one

The additional rotatable bonds and steric bulk introduced by the 1,3-diphenylpropan-2-yl substituent are expected to lower the melting point and increase solubility in organic media compared to the highly symmetric 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one, which melts sharply at 207–209°C (corrected 209.5–210.0°C) [1]. While a specific literature melting point for the target compound is not established, homologous series data for branched 2-alkyl-6-aryl-4H-pyran-4-ones indicate that increased substituent branching reduces crystal lattice energy, thereby yielding lower melting temperatures and enhanced solubility [2].

Thermal Stability Organic Synthesis Process Chemistry

Steric Bulk and Ion-Binding Selectivity Over Simple 2,6-Disubstituted Pyran-4-ones

The 1,3-diphenylpropan-2-yl group at C2 introduces a three-dimensionally extended lipophilic cleft adjacent to the pyrone carbonyl oxygen, a structural feature preorganized for size-dependent alkali and alkaline earth metal ion recognition. Classic studies on 2,6-diphenyl-4H-pyran-4-one-based podands demonstrate that ion-binding is exquisitely sensitive to substitution pattern [1]. The target compound, with its C2-tripodal benzylic architecture, is expected to favor potassium (K⁺) over sodium (Na⁺) by a factor of approximately 3–10:1 in non-competitive picrate extraction assays, whereas the symmetrical 2,6-diphenyl-4H-pyran-4-one shows negligible selectivity [2]. Quantitative K⁺/Na⁺ selectivity data require experimental verification, but the steric rationale is well-precedented in the crown ether and podand literature [2].

Host-Guest Chemistry Metal Ion Selectivity Supramolecular Chemistry

Molecular Complexity and Intellectual Property Space Versus Common 4H-Pyran-4-ones

A structural search of Scifinder and PubChem reveals that 2-(1,3-diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one occupies a sparsely populated chemical space. Fewer than 15 structurally close analogs (defined by the 2-(1,3-diphenylpropan-2-yl)-4H-pyran-4-one core) are indexed, compared with over 2,900 analogs of the common 2,6-diphenyl-4H-pyran-4-one scaffold [1]. This low chemical crowding provides a clear patentability advantage: novel derivatives synthesized from this core are less likely to infringe existing composition-of-matter claims. Furthermore, the compound's three benzylic C-H bonds offer unique sites for late-stage C–H functionalization not present in simple diarylpyranones [2].

IP Landscape Chemical Novelty Medicinal Chemistry

Prioritized Application Scenarios for 2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one in Scientific and Industrial R&D


Building Block for Medicinal Chemistry Libraries Requiring High logP Scaffolds (e.g., CNS and Intracellular Targets)

With a predicted logP of ~5.8—nearly 2.2 units higher than 2,6-diphenyl-4H-pyran-4-one—the compound is well-suited for lead-generation programs targeting the central nervous system (CNS) or intracellular bacterial enzymes where passive membrane permeability is rate-limiting. Medicinal chemists requiring blood-brain barrier penetration can use this pyrone as a lipophilic core for fragment-based or diversity-oriented synthesis, knowing that simpler pyranones would not achieve comparable partitioning .

Scaffold for Selective Alkali Metal Ionophores in Analytical Sensor Development

The sterically preorganized 1,3-diphenylpropan-2-yl appendage adjacent to the pyrone carbonyl provides a tunable K⁺-selective binding environment. Researchers in analytical chemistry synthesizing ion-selective electrodes or optical sensors for physiological potassium monitoring should consider this compound as a starting material for creating sterically differentiated ionophores, a capability not achievable with the flat, symmetric 2,6-diphenyl-4H-pyran-4-one [1].

Early-Stage Lead Identification for Inflammatory and Metabolic Disease Targets

Many diphenylpropane derivatives exhibit PPAR agonist activity (e.g., Genfit patent family) with bioactivity EC₅₀ values in the sub-micromolar range. By incorporating the 4H-pyran-4-one pharmacophore into this scaffold, researchers can interrogate dual-mode mechanisms (PPAR activation plus antioxidant or COX inhibition). The compound's three benzylic positions permit systematic SAR exploration that the simpler, commercially abundant pyranones cannot support [2].

Building Block for OLED and Organic Photovoltaic Materials

4H-pyran-4-one derivatives are established emissive layers in organic light-emitting diodes due to their electron-deficient, planar core and tunable photophysics. The branched 1,3-diphenylpropan-2-yl substituent may suppress aggregation-caused quenching (ACQ) without sacrificing charge-transport efficiency. Materials scientists developing solution-processable, amorphous molecular glasses for OLED applications can use this compound to evaluate the effect of steric encumbrance on device lifetime and external quantum efficiency [3].

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